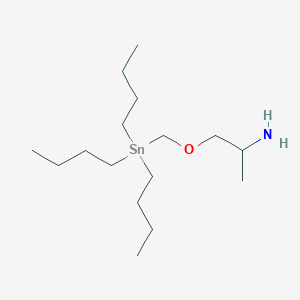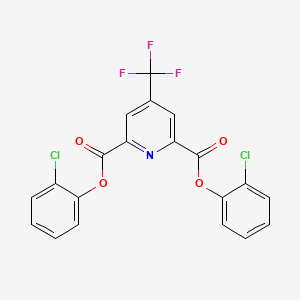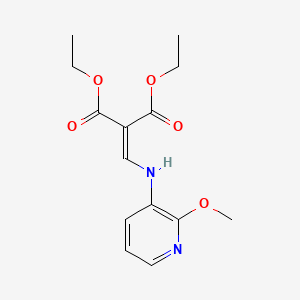![molecular formula C15H15F6NO3 B2413717 N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 1351647-14-7](/img/structure/B2413717.png)
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with trifluoromethyl groups and a hydroxyoxan-4-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the 3,5-bis(trifluoromethyl)benzoyl chloride, which is then reacted with N-[(4-hydroxyoxan-4-yl)methyl]amine under controlled conditions to form the desired benzamide. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
化学反应分析
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amide group may produce primary or secondary amines.
科学研究应用
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide exerts its effects is complex and involves multiple molecular targets and pathways. The trifluoromethyl groups are known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyoxan-4-yl moiety can form hydrogen bonds with specific proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
N-[(4-hydroxyoxan-4-yl)methyl]-2-(trifluoromethyl)benzamide: This compound has a similar structure but with only one trifluoromethyl group, which may result in different chemical and biological properties.
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide: The presence of a trifluoromethoxy group instead of a trifluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6NO3/c16-14(17,18)10-5-9(6-11(7-10)15(19,20)21)12(23)22-8-13(24)1-3-25-4-2-13/h5-7,24H,1-4,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPHGSFBRPYBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2413636.png)

![N-[2-(1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2413639.png)
![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)

![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)
![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2413653.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2413655.png)
